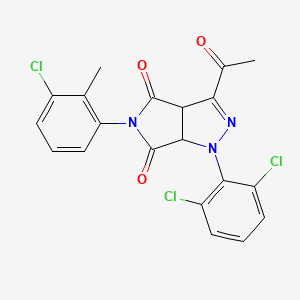
C20H14Cl3N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features multiple functional groups, including chlorinated aromatic rings and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester involves several steps, typically starting with the preparation of the core pyridazine structure. The process includes:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The ester linkage is formed by reacting the chlorinated pyridazine with the appropriate phenol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: can be compared with other similar compounds such as:
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Chlorinated Aromatics: Molecules with chlorinated aromatic rings but different functional groups.
Ester Derivatives: Compounds with ester linkages but different aromatic or heterocyclic cores.
The uniqueness of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H14Cl3N3O3 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-acetyl-5-(3-chloro-2-methylphenyl)-1-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H14Cl3N3O3/c1-9-11(21)5-4-8-14(9)25-19(28)15-16(10(2)27)24-26(18(15)20(25)29)17-12(22)6-3-7-13(17)23/h3-8,15,18H,1-2H3 |
InChI Key |
SUIUJKYJRQBLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
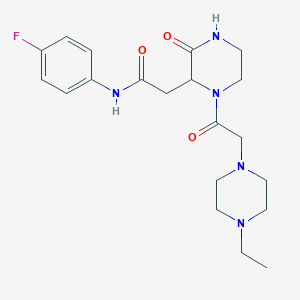
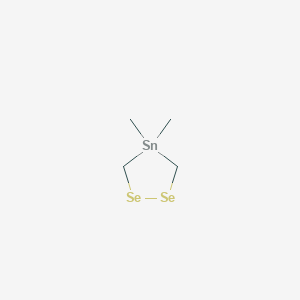

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

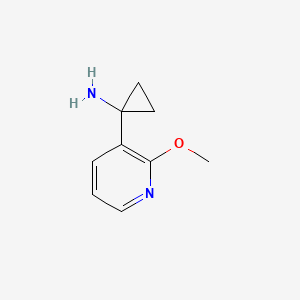
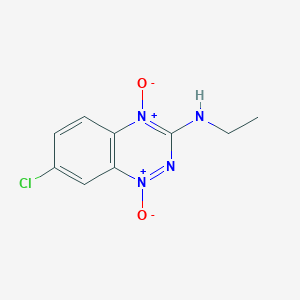
![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
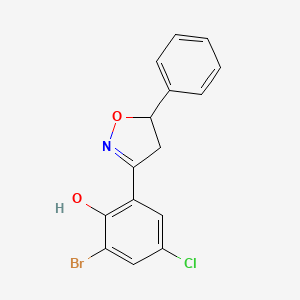
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
